molecular formula C11H13N3OS B1451963 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1105189-99-8

3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No. B1451963
M. Wt: 235.31 g/mol
InChI Key: VGQHXSKOTOTVRO-UHFFFAOYSA-N
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Description

3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 . It is a derivative of piperidine, a heterocyclic organic compound .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the use of carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .


Molecular Structure Analysis

The molecular structure of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine consists of a piperidine ring attached to a 1,3,4-thiadiazol-2-yl group, which is further substituted with a 2-furyl group .


Physical And Chemical Properties Analysis

The predicted boiling point of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is 397.5±52.0 °C, and its predicted density is 1.234±0.06 g/cm3 . The compound has a predicted pKa value of 9.01±0.10 .

Scientific Research Applications

Novel Scaffolds for Biological Activity

Researchers have developed novel scaffolds incorporating thiadiazolyl piperidine, among others, from stearic acid. These compounds were evaluated for antimicrobial activities against various bacterial and fungal strains. Additionally, nonionic surfactants were synthesized from these compounds, showing potential for diverse applications due to their physico-chemical and surface properties as well as biodegradability (Abdelmajeid, Amine, & Hassan, 2017).

Leishmanicidal Activity

A series of thiadiazole derivatives, including piperidine analogs, demonstrated significant in vitro leishmanicidal activity, surpassing the reference drug pentostam. The piperazine analog was identified as the most active compound, suggesting a promising avenue for developing new leishmanicidal agents (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).

5-HT7 Receptor Antagonists

Piperazin-1-yl substituted heterobiaryls were synthesized as 5-HT7 receptor antagonists, revealing that specific substitutions at certain positions could significantly enhance binding affinity. This work highlights the structural features important for the activity of these compounds, offering insights into receptor-ligand interactions and the potential for developing new therapeutic agents (Strekowski et al., 2016).

Anti-arrhythmic and CXCR3 Antagonists

Further studies synthesized piperidine-based derivatives with applications in anti-arrhythmic treatment and as CXCR3 antagonists. These compounds have shown significant activity in their respective fields, suggesting their potential for therapeutic use in treating arrhythmias and as immunomodulatory agents (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009); (Watson et al., 2007).

Anti-Helicobacter pylori and Antileishmanial Activity

Compounds containing thiadiazole and piperazine moieties have also been synthesized and evaluated for their activity against Helicobacter pylori, showing strong inhibitory effects. Additionally, derivatives with piperazinyl-linked benzamidine substituents exhibited notable antileishmanial activity, with specific compounds demonstrating low toxicity and high selectivity, indicating their potential as therapeutic agents (Moshafi et al., 2011); (Tahghighi et al., 2011).

Future Directions

The future directions for research on 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine and similar compounds could involve further exploration of their potential therapeutic applications, given the wide range of biological activities exhibited by piperidine derivatives . Additionally, more research could be conducted to improve the synthesis methods and to explore the chemical reactions of these compounds.

properties

IUPAC Name

2-(furan-2-yl)-5-piperidin-3-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-8(7-12-5-1)10-13-14-11(16-10)9-4-2-6-15-9/h2,4,6,8,12H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQHXSKOTOTVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C(S2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232420
Record name 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine

CAS RN

1105189-99-8
Record name 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105189-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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